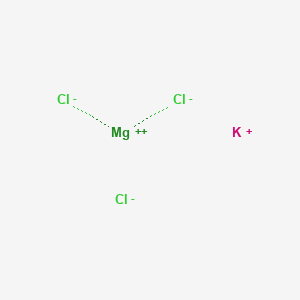

Magnesium;potassium;trichloride

説明

Magnesium potassium trichloride hexahydrate (KMgCl₃·6H₂O), commonly known as carnallite, is a hydrated double chloride mineral containing magnesium (Mg²⁺), potassium (K⁺), and chloride (Cl⁻) ions. It is identified by CAS No. 1318-27-0 and has a molecular weight of 277.85 g/mol . Carnallite occurs naturally in evaporite deposits, such as those in the Dead Sea, and is synthesized for industrial and nutritional applications.

特性

IUPAC Name |

magnesium;potassium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.K.Mg/h3*1H;;/q;;;+1;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZGLUUWTFPBKG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg+2].[Cl-].[Cl-].[Cl-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3KMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound Magnesium;Potassium;Trichloride, often represented as MgKCl, is a combination of magnesium and potassium chlorides. Understanding its biological activity is crucial for its applications in various fields, including medicine, agriculture, and environmental science. This article reviews the biological effects of this compound, focusing on its antimicrobial properties, physiological roles, and therapeutic implications based on diverse research findings.

Chemical Composition and Properties

- Magnesium Chloride (MgCl) : A vital mineral involved in numerous enzymatic reactions and cellular processes.

- Potassium Chloride (KCl) : Essential for maintaining cellular function, nerve transmission, and muscle contraction.

Antimicrobial Effects

Research indicates that chloride salts, including those containing magnesium and potassium, exhibit significant antimicrobial activity. A study assessed the effects of various chloride salts on the growth of Lactobacillus pentosus and Saccharomyces cerevisiae. The results demonstrated that MgCl and KCl had progressively lower inhibitory effects compared to other salts like NaCl and CaCl .

| Salt Type | Maximum Inhibitory Concentration (MIC) | Relative Growth Rate |

|---|---|---|

| NaCl | High | Low |

| CaCl | High | Low |

| KCl | Moderate | Moderate |

| MgCl | Lower | Higher |

Physiological Roles

Magnesium :

- Acts as a cofactor for over 600 enzymes, facilitating critical metabolic processes such as ATP synthesis and glycolysis .

- Its deficiency can lead to various health issues, including muscle weakness and metabolic disorders.

Potassium :

- Regulates cellular osmotic balance and is crucial for nerve impulse transmission .

- Deficiency can cause hypokalemia, leading to muscle cramps and cardiac issues.

Case Study 1: Gitelman Syndrome

A 21-year-old male diagnosed with Gitelman syndrome exhibited severe hypokalemia and hypomagnesemia despite potassium supplementation. Treatment with potassium chloride and magnesium resulted in improved serum levels but highlighted the importance of monitoring mineral balance in patients .

Case Study 2: Hypokalemia Management

An 18-year-old male presented with severe hypokalemia (2.5 mmol/L) and hypomagnesemia. Initial treatment included potassium canrenoate and magnesium supplementation. Over time, adjustments in therapy led to stabilization of serum potassium levels .

Therapeutic Implications

The combination of magnesium and potassium chlorides has potential therapeutic applications:

科学的研究の応用

Medical Applications

Magnesium;potassium;trichloride plays a significant role in medical treatments, particularly in managing electrolyte imbalances such as hypokalemia (low potassium) and hypomagnesemia (low magnesium).

Electrolyte Replenishment

- Indications : The compound is used as an electrolyte replenisher in patients undergoing treatments such as hemodialysis and peritoneal dialysis. Magnesium and potassium are crucial for maintaining cellular functions and preventing complications associated with deficiencies .

- Case Study : An 18-year-old male presented with severe hypokalemia (2.5 mmol/L) and hypomagnesemia. Initial treatment included potassium canrenoate and magnesium supplementation, leading to stabilization of serum potassium levels over time .

Antimicrobial Properties

Research indicates that chloride salts, including magnesium and potassium chlorides, exhibit significant antimicrobial activity. In a study assessing the growth inhibition of various chloride salts on Lactobacillus pentosus and Saccharomyces cerevisiae, magnesium chloride showed lower inhibitory effects compared to sodium chloride but was more effective than potassium chloride.

| Salt Type | Maximum Inhibitory Concentration (MIC) | Relative Growth Rate |

|---|---|---|

| NaCl | High | Low |

| CaCl | High | Low |

| KCl | Moderate | Moderate |

| MgCl | Lower | Higher |

Agricultural Applications

This compound can be utilized in agriculture primarily as a fertilizer to enhance soil nutrient content.

Fertilizer Component

- Nutrient Supply : Both magnesium and potassium are essential nutrients for plant growth, influencing photosynthesis, enzyme activation, and overall plant health.

- Application : This compound can be applied in various forms to improve soil nutrient profiles, particularly in regions where soil deficiencies are prevalent.

Environmental Applications

The compound has potential applications in environmental science, especially regarding water treatment processes.

Water Softening

- This compound can be used in water softening processes to replace sodium ions with magnesium and potassium ions, which can reduce the hardness of water without affecting its quality negatively.

Physiological Roles

Understanding the physiological roles of magnesium and potassium is crucial for appreciating the therapeutic implications of this compound.

Magnesium

- Acts as a cofactor for over 600 enzymatic reactions.

- Deficiency can lead to muscle weakness and metabolic disorders.

Potassium

- Regulates cellular osmotic balance and is crucial for nerve impulse transmission.

- Deficiency may cause hypokalemia, leading to muscle cramps and cardiac issues.

Gitelman Syndrome

A 21-year-old male diagnosed with Gitelman syndrome exhibited severe hypokalemia and hypomagnesemia despite potassium supplementation. Treatment with potassium chloride and magnesium resulted in improved serum levels but highlighted the importance of monitoring mineral balance.

Thiazide-Induced Hypokalemia

In a study comparing potassium-magnesium citrate with potassium chloride in patients taking thiazide diuretics, it was found that the combination effectively corrected hypokalemia while also increasing serum magnesium levels . This suggests that this compound could have similar benefits.

類似化合物との比較

Chemical Identity :

- Formula : MgCl₂ (anhydrous) or MgCl₂·6H₂O (hexahydrate)

- CAS No.: 7786-30-3 .

Properties :

Comparison with Carnallite :

- MgCl₂ provides only Mg²⁺ ions , while carnallite releases both Mg²⁺ and K⁺.

- Carnallite is less hygroscopic due to its crystalline structure, enhancing stability in food applications .

Potassium Chloride (KCl)

Chemical Identity :

- Formula : KCl

- CAS No.: 7447-40-7 (inferred from ).

Properties :

Comparison with Carnallite :

- KCl supplies only K⁺ ions , whereas carnallite provides both K⁺ and Mg²⁺.

- In soil testing, 1 M KCl extracts less plant-available Mg compared to carnallite-based methods (e.g., Co-Hex) .

Calcium Chloride (CaCl₂)

Chemical Identity :

- Formula : CaCl₂ (anhydrous) or CaCl₂·2H₂O (dihydrate).

Properties :

Comparison with Carnallite :

- CaCl₂ is more reactive than carnallite, posing corrosion risks in metal handling .

- Carnallite is nutritionally superior for Mg/K supplementation, while CaCl₂ is avoided in potassium-sensitive contexts.

Data Tables

Table 1: Key Properties of Carnallite and Related Chlorides

準備方法

Reaction Conditions and Phase Equilibria

At elevated temperatures (80–90°C), equimolar solutions of MgCl₂ and KCl undergo co-crystallization to form carnallite. Research by Véstnik Chimii (2021) demonstrates that a molar ratio of 1:1 for MgCl₂:KCl in a saturated brine solution yields synthetic carnallite with minimal impurities. The phase diagram for this system at 20°C (Fig. 1) reveals distinct crystallization fields for KCl, MgCl₂·6H₂O, and carnallite, emphasizing the need for precise temperature control to avoid competing phases.

Optimization of Yield and Purity

Key parameters influencing yield include:

-

Temperature : Crystallization at 80°C maximizes carnallite formation while minimizing MgCl₂·6H₂O co-precipitation.

-

Evaporation rate : Slow evaporation reduces inclusion of mother liquor in crystals, enhancing chloride purity to <0.5%.

-

Washing protocols : Post-crystallization rinsing with cold deionized water removes surface MgCl₂ residues, achieving a final product composition of 94% carnallite and 6% MgCl₂·6H₂O.

Byproduct Recovery from Potassium Nitrate Synthesis

Carnallite is often obtained as a secondary product during the industrial synthesis of potassium nitrate (KNO₃) via the reaction:

The mother liquor remaining after KNO₃ crystallization contains residual KCl and MgCl₂, which are concentrated through evaporation to precipitate carnallite.

Process Integration and Efficiency

-

Evaporation and cooling : Evaporating the mother liquor to 40% solids content followed by cooling to 25°C induces carnallite crystallization. This method achieves 97% potassium utilization when recycled KCl is reintroduced into the KNO₃ production cycle.

-

Impurity management : Technical-grade KCl (94.6% purity) introduces NaCl (1.8%) and MgCl₂ (1.2%), necessitating filtration and recrystallization steps to meet agricultural-grade carnallite standards.

Recrystallization and Decomposition of Raw Carnallite

Natural or synthetic "raw carnallite" often contains admixed MgCl₂·6H₂O, requiring purification via selective decomposition.

Cold-Water Decomposition

Adding 42.5 mL of distilled water per 100 g of raw carnallite at 25°C selectively dissolves MgCl₂·6H₂O, leaving behind purified KCl·MgCl₂·6H₂O. This step recovers 19.7 g of KCl per 100 g of raw material, which is recycled into the synthesis process.

Thermal Treatment

Heating carnallite above 167°C decomposes it into KCl and MgCl₂, but this method is less favored due to energy costs and the risk of MgO formation in the presence of moisture.

Industrial-Scale Considerations

Raw Material Specifications

Industrial processes typically employ:

Environmental and Economic Impacts

-

Waste minimization : The closed-loop design of KNO₃-carnallite integrated systems reduces MgCl₂ waste by 85% compared to standalone processes.

-

Energy efficiency : Evaporation accounts for 70% of energy consumption, driving interest in solar evaporation ponds for cost reduction.

Analytical Methods and Quality Control

Q & A

Q. What are the standard methodologies for quantifying magnesium in soil samples, and how do extraction methods affect results?

Magnesium quantification in soils typically involves extraction with agents like 1 M KCl, Mehlich 3, or cobalt hexamine trichloride (CoHex). For example, a study comparing these methods on 80 Hungarian soil samples found the order of measured magnesium content as: KCl < CoHex < M3 . Methodological considerations include:

- Soil pretreatment : Air-drying and sieving to ensure homogeneity.

- Extraction protocols : Use of 1:10 soil-to-solution ratios for KCl, with agitation for 1 hour.

- Analytical validation : Flame atomic absorption spectroscopy (FAAS) or ICP-OES for final quantification. Discrepancies arise due to varying ligand selectivity; KCl extracts exchangeable Mg²⁺, while Mehlich 3 captures bound forms via chelation. Researchers must validate methods regionally due to soil-specific mineralogy .

Q. How can magnesium potassium trichloride hexahydrate (carnallite, KMgCl₃·6H₂O) be synthesized in a laboratory setting?

Carnallite synthesis involves:

- Stoichiometric mixing : Combine equimolar MgCl₂·6H₂O and KCl in deionized water under reflux (60–80°C).

- Crystallization : Slow cooling to 25°C to precipitate hexagonal crystals.

- Purification : Wash with ethanol to remove residual salts, followed by vacuum drying . Characterization via X-ray diffraction (XRD) should confirm a rhombic crystal system with axial ratios b:c = 0.59304:1:0.69758 .

Q. What experimental steps are critical for determining the empirical formula of magnesium chloride?

Q. How do phase diagrams resolve contradictions in the MgCl₂-KCl binary system, particularly regarding compound formation?

Phase studies reveal two eutectic points (437°C and 485°C) corresponding to KMgCl₃ and K₂MgCl₄ , confirmed via thermal analysis and XRD . Key steps:

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.

- Microscopy : Differentiate crystal morphologies (e.g., needle-like KMgCl₃ vs. cubic KCl). Discrepancies in historical studies stem from impurities; modern protocols use ultra-pure salts and inert atmospheres to isolate intermediates .

Q. Why do magnesium determination methods yield conflicting data in phosphate-rich soils, and how can this be mitigated?

Phosphate matrices interfere with Mg²⁺ detection via FAAS/ICP due to polyatomic ion overlaps. Methodological solutions include:

- Matrix modification : Add 1% lanthanum to suppress phosphate interference.

- Standard additions : Spiking samples with known Mg concentrations to validate recovery rates (e.g., 95–105% recovery in spiked phosphate rocks) . Contradictions in legacy data often arise from incomplete digestion; microwave-assisted HNO₃/HF digestion is recommended for refractory minerals .

Q. What advanced techniques optimize the reduction of chromium trichloride (CrCl₃) using magnesium for high-purity metal synthesis?

Key steps for lab-scale reduction:

-

Stoichiometric control : Use Mg:CrCl₃ molar ratios of 3:2 to ensure complete reduction:

-

Vacuum distillation : Separate MgCl₂ byproduct at 900°C under 10⁻³ mbar. Challenges include avoiding oxygen contamination (use argon gloveboxes) and controlling exothermic reactions via gradual heating .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on hydrated Na-Mg-Cl ternary compounds?

Early claims of NaCl·MgCl₂·H₂O were disproven via solubility studies showing NaCl crystallization dominates upon cooling. Modern reproducibility requires:

- Ion chromatography : Verify absence of Na⁺ in MgCl₂ solutions post-crystallization.

- In situ XRD : Monitor phase evolution during evaporation to detect metastable intermediates .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。